Home > Products > Building Blocks P2793 > Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate - 223711-74-8

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Catalog Number: EVT-454908
CAS Number: 223711-74-8
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2)

Compound Description: This compound is a quinoxaline derivative synthesized from Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1) through an alkylation reaction. [] It displays potent activity against c-Jun N-terminal kinases 1 (JNK 1), as demonstrated by structural activity relationship studies and supported by molecular docking and dynamics analysis. []

Relevance: This compound shares a core quinoxaline structure with Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, differing primarily in the substituent at the 4-position of the quinoxaline ring. In this case, compound (2) has a 2-ethoxy-2-oxoethyl group at the 4-position, while the target compound possesses a bromine atom at the 7-position. Both compounds are derived from Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1) and are explored for their potential as drug candidates due to their biological activity. []

3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide (3)

Compound Description: This compound is another quinoxaline derivative synthesized from Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1). [] It is also recognized for its potent inhibitory activity against c-Jun N-terminal kinases 1 (JNK 1), further substantiated by molecular docking, dynamics, and ADMET analysis. []

Relevance: This compound is structurally related to Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate through their shared quinoxaline core. While the target compound has a bromine substituent at the 7-position and an ethyl carboxylate at the 2-position, compound (3) replaces the ethyl carboxylate with a carbohydrazide group at the 2-position of the quinoxaline ring. Both compounds are derived from a common precursor and investigated for their potential therapeutic applications due to their inhibitory activity against JNK 1. []

Ethyl 4-Methyl-3-oxoquinoxaline-2-carboxylate (3)

Compound Description: This specific quinoxaline derivative demonstrates noteworthy anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7. [] Notably, it exhibits strong EGFR inhibitory activity, making it a promising candidate for anticancer agent development. []

Relevance: This compound shares a structural resemblance with Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate due to their common quinoxaline scaffold and the presence of an ethyl carboxylate group at the 2-position. The key distinction lies in the substituents on the quinoxaline ring. Compound (3) has a methyl group at the 4-position, whereas the target compound has a bromine atom at the 7-position. The shared scaffold and the observed biological activities of both compounds highlight the significance of exploring diversely substituted quinoxaline derivatives for potential therapeutic applications. []

Classification and Source

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds that contain two nitrogen atoms in a six-membered ring structure. This specific compound is often synthesized for its biological activity, particularly as an inhibitor of various kinases, which are critical in signaling pathways related to cancer and other diseases .

Synthesis Analysis

The synthesis of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves several steps:

  1. Condensation Reaction: The synthesis begins with the condensation of a substituted phenylenediamine with diethyl 2-oxomalonate in the presence of citric acid as a catalyst. This reaction is conducted at room temperature in ethanol and typically yields various substituted quinoxaline derivatives .
  2. Bromination: The resultant compound undergoes bromination at the 7-position using bromine or brominating agents under controlled conditions to introduce the bromine atom .
  3. Formation of the Carboxylate: The final step involves the esterification of the carboxylic acid functionality with ethanol, often using acid catalysts or reflux conditions to ensure complete reaction .
Molecular Structure Analysis

The molecular formula for ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is C_11H_10BrN_2O_3. Its structure features:

  • Quinoxaline Ring: A fused bicyclic structure containing two nitrogen atoms.
  • Carboxylate Group: A carboxylic acid derivative that contributes to its reactivity.
  • Bromine Substitution: The presence of a bromine atom at the 7-position enhances its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  2. Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  3. Cyclization Reactions: It can also be involved in cyclization reactions to form more complex structures, which may exhibit enhanced biological activities .

These reactions are significant for modifying the compound's properties and enhancing its pharmacological efficacy.

Mechanism of Action

The mechanism by which ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate exerts its biological effects primarily involves inhibition of specific kinases. Kinases play crucial roles in signal transduction pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can potentially disrupt abnormal signaling pathways associated with cancer cell proliferation and survival.

In vitro studies have demonstrated that quinoxaline derivatives can selectively inhibit certain kinase activities, leading to reduced cell viability in cancer cell lines . The precise molecular interactions often involve binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation.

Physical and Chemical Properties Analysis

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 284.11 g/mol.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data are often determined experimentally but are essential for characterization.

These properties influence its behavior in biological systems and its suitability for various applications .

Applications

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has potential applications in several areas:

  1. Pharmaceutical Research: As a lead compound for developing kinase inhibitors targeting cancer therapies.
  2. Chemical Biology: Used as a tool compound to study kinase signaling pathways and their implications in disease mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules with potential therapeutic effects .
Synthetic Methodologies for Quinoxaline-Based Scaffolds

Condensation Strategies Involving o-Phenylenediamine Derivatives

The foundation for synthesizing the quinoxaline core of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate relies on cyclocondensation reactions between appropriately substituted o-phenylenediamines and α-keto esters. Specifically, 4-bromo-1,2-phenylenediamine serves as the primary precursor for introducing the C7-bromine substituent prior to ring formation. This diamine undergoes condensation with diethyl oxomalonate under mild conditions to construct the bicyclic system with simultaneous introduction of the ethyl ester group at position 2 and the carbonyl at position 3. The reaction proceeds efficiently in ethanol at room temperature, with catalytic citric acid (15 mol%) significantly enhancing reaction kinetics and yields by promoting imine formation while minimizing side products [4].

Critical parameters influencing this condensation include:

  • Electronic effects: The electron-withdrawing bromine substituent on the diamine slightly reduces nucleophilicity, requiring precise stoichiometric control
  • Solvent selection: Anhydrous ethanol provides optimal solubility and proton transfer capabilities
  • Atmosphere control: Inert atmosphere (N₂/Ar) prevents oxidative side reactions of the diamine

Table 1: Catalyst Comparison for Quinoxaline Cyclocondensation

Catalyst SystemReaction Time (h)Yield (%)Advantages
Citric acid (15 mol%)4-685-90Mild, selective, easy removal
Acetic acid (neat)12-1570-75Low cost
PTSA (10 mol%)3-480-85Fast kinetics
Uncatalyzed24+<50No catalyst removal needed

Post-condensation purification typically employs silica gel chromatography using ethyl acetate/hexane gradients, providing the 3,4-dihydroquinoxalinone scaffold in high purity (>95% by HPLC) suitable for downstream functionalization [4] [5].

Halogenation Techniques for Bromine Substitution at Position 7

Introduction of bromine at the C7 position is most effectively achieved through pre-condensation halogenation of the aromatic precursor rather than direct electrophilic substitution on the formed quinoxaline. This approach leverages the superior regioselectivity of bromination on electron-rich benzene derivatives compared to the diazine-containing quinoxaline system. The synthetic route utilizes commercially available 4-bromo-1,2-phenylenediamine, where bromine is installed via electrophilic aromatic substitution (EAS) prior to quinoxaline formation [4].

Key advantages of this strategy include:

  • Regiochemical control: Bromination occurs exclusively para to the amino group, ensuring C7 substitution in the final quinoxaline
  • Compatibility: The bromine remains stable during subsequent cyclocondensation conditions
  • Yield optimization: EAS on simple aromatics typically provides >85% yield versus <30% for direct quinoxaline halogenation

Notably, attempts at post-cyclization bromination using molecular bromine or NBS result in:

  • Regioisomeric mixtures due to ambiguous electrophilic sites
  • Overbromination from the activated heterocyclic system
  • Oxidative decomposition of the 3,4-dihydroquinoxalinone core

Advanced halogenation techniques explored for related systems include:

  • Directed ortho-metalation (DoM) using temporary directing groups for C-H functionalization
  • Sandmeyer reactions on diaminoprecursors, though limited by diazotization compatibility
  • Transition-metal catalyzed borylation/suzuki coupling sequences for late-stage diversification [5]

Optimization of Ethyl Ester Functionalization in Quinoxaline Synthesis

The ethyl ester group at position 2 serves dual roles as both an electron-withdrawing activator during ring formation and a versatile handle for downstream derivatization. Optimization studies reveal that the ester chain length significantly impacts both cyclocondensation efficiency and crystalline properties of the product. Ethyl esters provide optimal balance between:

  • Electrophilicity enhancement: Superior to methyl esters in promoting imine formation
  • Steric accessibility: Less hindered than isopropyl or tert-butyl for nucleophilic additions
  • Hydrolytic stability: More robust than methyl esters during aqueous workups
  • Crystallinity: Facilitates purification via recrystallization from ethanol/water mixtures [1] [4]

Critical parameters for ester function preservation include:

  • pH control during workup (maintain pH 5-7)
  • Low-temperature processing (<40°C) to prevent transesterification
  • Anhydrous purification systems for chromatography

The ester group enables crucial downstream transformations:

  • Hydrolysis to carboxylic acids for metal coordination
  • Aminolysis for amide-bond formation in medicinal chemistry applications
  • Reduction to alcohols for linker development

Table 2: Ester Group Impact on Quinoxaline Synthesis

Ester GroupCyclization Yield (%)CrystallinityDownstream VersatilityStability
Methyl75-80ModerateHighModerate
Ethyl85-90HighHighHigh
Isopropyl70-75LowModerateHigh
Benzyl65-70VariableHighModerate

Industrial-scale production employs distillative recovery of ethanol generated during condensation, demonstrating the green chemistry advantages of ethyl ester utilization [1] [4].

Microwave-Assisted Nucleophilic Aromatic Substitution Protocols

Position 3 of the quinoxalinone scaffold serves as a strategic site for diversification via nucleophilic aromatic substitution (SNAr). Traditional heating methods for SNAr reactions on 3-chloro-quinoxalinone precursors require extended reaction times (12-24 hours) at reflux temperatures, often leading to decomposition of the acid-sensitive dihydroquinoxaline core. Implementation of microwave irradiation dramatically enhances this transformation through dielectric heating mechanisms [4].

The optimized microwave protocol involves:

  • Precursor activation: Generating 3-chloro-quinoxaline from the 3-oxo precursor using POCl₃/DMF (Vilsmeier conditions)
  • Microwave parameters: 150-180°C in ethanol/DMF mixtures for 15-30 minutes
  • Nucleophile scope: Successful with amines (primary/secondary), alkoxides, and thiols

Key advantages demonstrated:

  • Reaction acceleration: 30-60x faster than conventional heating
  • Yield improvement: 15-20% average yield enhancement
  • Byproduct reduction: Minimized hydrolysis products
  • Energy efficiency: 80% reduction in energy consumption

Table 3: Microwave vs Conventional SNAr Optimization

ConditionTemperature (°C)TimeYield (%)Purity (HPLC%)
Conventional heating8018 hours65-7085-90
Microwave irradiation15020 min85-90>95
Microwave (catalyst)13015 min80-8592-95

This technology enables rapid generation of analogs for structure-activity relationship studies, particularly valuable in medicinal chemistry programs targeting kinase inhibition where the C3 position tolerates significant structural diversity [4]. The methodology has proven especially effective for introducing complex amino acid motifs and heterocyclic amines that degrade under prolonged conventional heating.

Properties

CAS Number

223711-74-8

Product Name

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

IUPAC Name

ethyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15)

InChI Key

AKIIAQCJJOJJDB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.